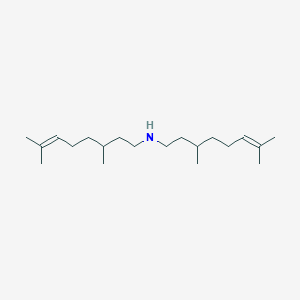
Plumbane, (1,1-dimethylethyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a lead atom bonded to a tert-butyl group and three methyl groups.
Preparation Methods
The synthesis of Plumbane, (1,1-dimethylethyl)trimethyl- typically involves the reaction of lead(IV) chloride with tert-butylmagnesium chloride and methylmagnesium chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagents. The reaction can be represented as follows:
PbCl4+(CH3)3C-MgCl+3CH3MgCl→(CH3)3C-Pb(CH3)3+4MgCl2
Chemical Reactions Analysis
Plumbane, (1,1-dimethylethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) oxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The lead-carbon bonds in Plumbane, (1,1-dimethylethyl)trimethyl- can be substituted by other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Plumbane, (1,1-dimethylethyl)trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organolead compounds.
Biology: Research into the biological effects of organolead compounds often involves this compound due to its well-defined structure.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds may involve this compound.
Industry: Its applications in industry are limited due to the toxicity of lead, but it may be used in specialized chemical processes.
Mechanism of Action
The mechanism by which Plumbane, (1,1-dimethylethyl)trimethyl- exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes, interference with cellular signaling pathways, and damage to cellular structures.
Comparison with Similar Compounds
Plumbane, (1,1-dimethylethyl)trimethyl- can be compared with other organolead compounds such as:
Tetramethyllead (TML): Similar in structure but with four methyl groups instead of a tert-butyl group.
Tetraethyllead (TEL): Contains four ethyl groups and was historically used as an anti-knock agent in gasoline.
Trimethyllead chloride: Similar but with a chloride substituent instead of a tert-butyl group.
The uniqueness of Plumbane, (1,1-dimethylethyl)trimethyl- lies in its specific combination of a tert-butyl group and three methyl groups, which influences its reactivity and applications.
Properties
CAS No. |
32997-03-8 |
|---|---|
Molecular Formula |
C7H18Pb |
Molecular Weight |
309 g/mol |
IUPAC Name |
tert-butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-4(2)3;;;;/h1-3H3;3*1H3; |
InChI Key |
JHTNLGMYIYXAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Pb](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


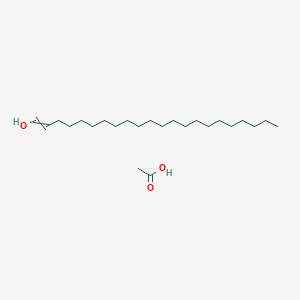
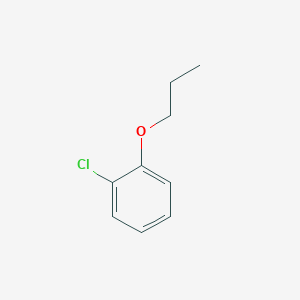
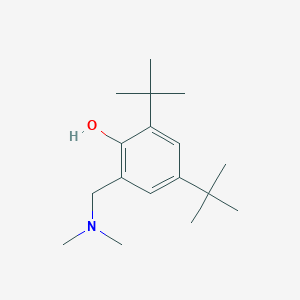
![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)
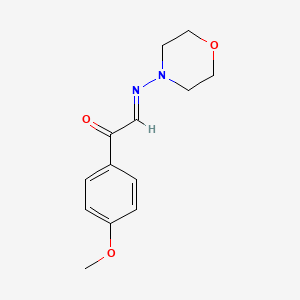
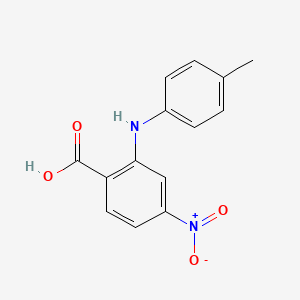
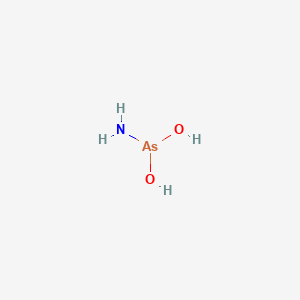
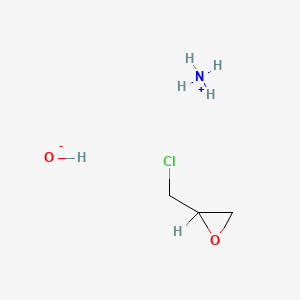
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
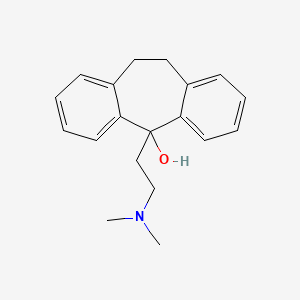
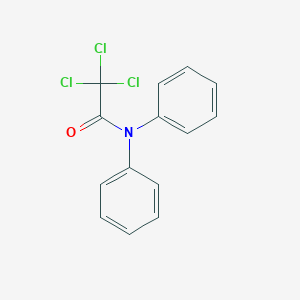
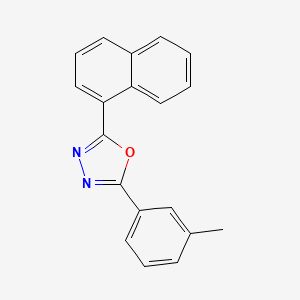
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
